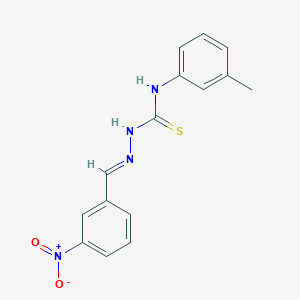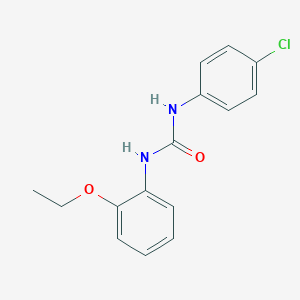
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea is a member of ureas.
Applications De Recherche Scientifique
Herbicide and Pesticide Research : This compound has been studied as a part of the substituted urea herbicides group, which are known for their degradation in soil primarily due to microbial action. These compounds, including similar structures, have been evaluated for their effectiveness in weed control in agricultural settings (Katz & Strusz, 1968).
Corrosion Inhibition : Research has been conducted on the use of similar compounds in inhibiting mild steel corrosion in acidic solutions. These studies have shown that such compounds can act as efficient inhibitors, thereby having potential applications in protecting metals from corrosive environments (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties : Some derivatives of 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea have been studied for their nonlinear optical properties. These studies have focused on the synthesis of such derivatives and their potential applications in photonics and optoelectronic device fabrication (Shettigar et al., 2006).
Photodegradation Studies : Investigations have been carried out on the photodegradation and hydrolysis of substituted urea pesticides in water, providing insights into environmental persistence and degradation pathways of these compounds (Gatidou & Iatrou, 2011).
Biological Evaluation : Studies have also been conducted on the antimicrobial properties of novel imidazole ureas and carboxamides containing derivatives of 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea. These compounds have been synthesized and evaluated for their potential in medicinal chemistry, particularly in antimicrobial applications (Rani et al., 2014).
Cytokinin Activity : The compound has been included in studies related to cytokinin activity, which is significant in plant growth and development. Such research helps in understanding the potential agricultural applications of these compounds (Takahashi et al., 1978).
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea |
|---|---|
Formule moléculaire |
C15H15ClN2O2 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Clé InChI |
OBLVETBTEXMBBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



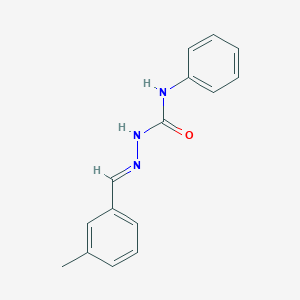
![1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B324006.png)
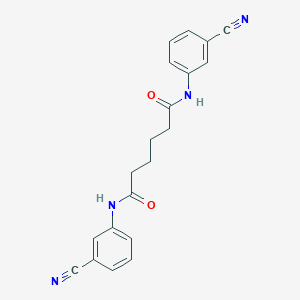
![Ethyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B324009.png)
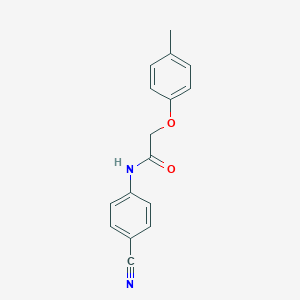

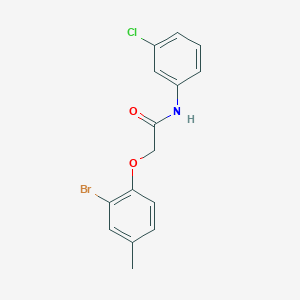
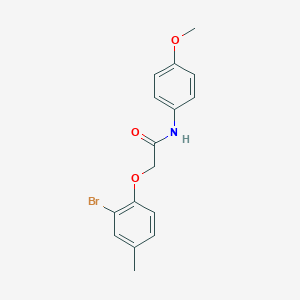
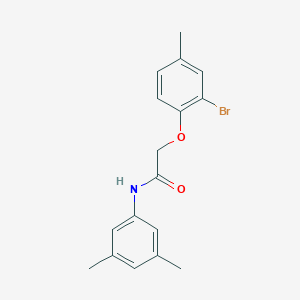

![4-[(2,4-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324025.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324027.png)
![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)
